7-(4-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(4-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyrazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with 4-fluorobenzaldehyde under acidic conditions to form the intermediate, which is then cyclized with phenyl isocyanate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-(4-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile: Known for its anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine: Studied for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor.
Uniqueness
7-(4-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the combination of pyrazole and pyrimidine rings. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H13FN4O |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H13FN4O/c20-14-8-6-13(7-9-14)17-10-11-21-18-12-16(23-24(17)18)19(25)22-15-4-2-1-3-5-15/h1-12H,(H,22,25) |
InChI Key |
LBGDGEWQNOMBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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